cis-1-Boc-3,4-diaminopyrrolidine

Descripción general

Descripción

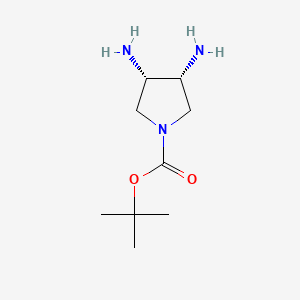

Cis-1-Boc-3,4-diaminopyrrolidine: is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two amino groups at the 3 and 4 positions, as well as a tert-butoxycarbonyl (Boc) protecting group at the 1 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-3,4-diaminopyrrolidine typically involves the protection of the amino groups followed by the introduction of the Boc group. One common method is the reaction of 3,4-diaminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cis-1-Boc-3,4-diaminopyrrolidine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Anticoagulant Activity

The cis-configuration of 3,4-diaminopyrrolidine derivatives has been linked to potent anticoagulant properties. Research indicates that compounds featuring this structural motif can inhibit thrombin activity, making them candidates for anticoagulant therapy . The complexity of synthesizing these compounds often involves multiple steps, but their biological activity justifies the effort.

HIV Protease Inhibitors

Cis-1-Boc-3,4-diaminopyrrolidine is utilized in the synthesis of inhibitors targeting HIV protease. These inhibitors are crucial in antiretroviral therapy, as they prevent viral replication by inhibiting the protease enzyme necessary for processing viral proteins . The structural arrangement provided by this compound enhances the efficacy of these inhibitors.

Catalytic Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the formation of chiral 1,2-diamines. Its use in catalytic aminolysis reactions has shown promising results in generating enantiomerically enriched products . This application is vital in producing pharmaceuticals where chirality plays a critical role in biological activity.

Case Study 1: Development of Anticancer Agents

A study investigated the incorporation of this compound into novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this scaffold can lead to effective chemotherapeutic agents .

| Compound | Activity | Cell Lines Tested |

|---|---|---|

| A | High | MCF-7, HeLa |

| B | Moderate | A549 |

| C | Low | PC3 |

Case Study 2: Peptidomimetic Applications

In another study, researchers utilized this compound as a backbone for peptidomimetic compounds. These compounds displayed enhanced stability and bioactivity compared to traditional peptides, making them suitable for therapeutic applications .

Mecanismo De Acción

The mechanism of action of cis-1-Boc-3,4-diaminopyrrolidine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- tert-Butyl cis-3,4-diaminopyrrolidine-1-carboxylate hydrochloride

- Cis-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride

- (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate

- (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate

Comparison: Cis-1-Boc-3,4-diaminopyrrolidine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it more stable and easier to handle compared to other similar compounds. Additionally, its ability to form stable complexes with metal ions sets it apart from other pyrrolidine derivatives .

Actividad Biológica

Introduction

Cis-1-Boc-3,4-diaminopyrrolidine is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which plays a critical role in its reactivity and biological interactions. The following sections will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid pyrrolidine ring structure that imparts conformational constraints. This rigidity can influence the compound's interaction with biological targets, enhancing its potential as a pharmacological agent. The presence of two amino groups at positions 3 and 4 on the pyrrolidine ring allows for diverse interactions with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 170.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and water |

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amine functionalities and the formation of the pyrrolidine ring. Various methods have been reported for its synthesis, often focusing on achieving high yields and selectivity for the desired stereoisomer.

Synthesis Method Overview

- Formation of Pyrrolidine Ring : The initial step often involves cyclization reactions using appropriate precursors.

- Boc Protection : The amino groups are protected using Boc anhydride to facilitate further reactions without compromising their reactivity.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Pharmacological Applications

This compound exhibits a range of biological activities that make it a candidate for drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

Case Study: Inhibition of Cytokine Production

Research has shown that derivatives of pyrrolidine can inhibit the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) in colon carcinoma cells. This suggests potential applications in treating inflammatory diseases and cancers .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.

- Influence on Signaling Pathways : By inhibiting cytokine production or altering signaling pathways, it can reduce inflammation or tumor growth.

Research Findings

Recent studies have highlighted the versatility of pyrrolidine derivatives in drug discovery. For instance, modifications to the pyrrolidine scaffold have been shown to enhance selectivity for specific biological targets, such as kinases involved in cancer progression .

Table 2: Summary of Research Findings on Pyrrolidine Derivatives

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945217-60-7 | |

| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.